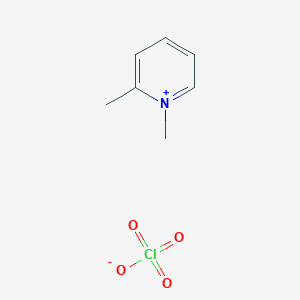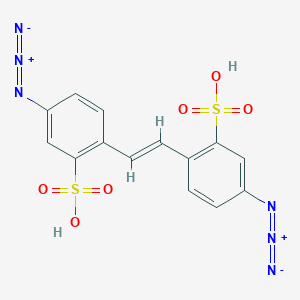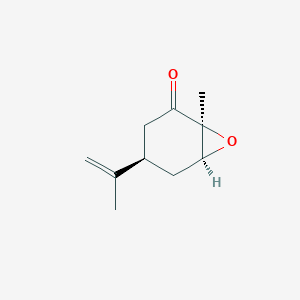
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of enzyme activity, and the potential to act as an adsorbent for pollutants. However, further research is needed to fully understand the effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide on various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and environmental science. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, including the development of novel anticancer agents based on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, the synthesis of novel materials using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide as a building block, and the development of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide-based adsorbents for the removal of pollutants from water. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide.
Méthodes De Synthèse
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl isocyanate in the presence of a base such as triethylamine. Both methods result in the formation of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In environmental science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential adsorbent for the removal of pollutants from water.
Propriétés
Nom du produit |
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H13ClN2O2S |
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-10-3-6-12(7-4-10)19(17,18)16-13-8-5-11(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) |
Clé InChI |
ILCCLCAKGUTEND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Solubilité |
8.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)


![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)



![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)